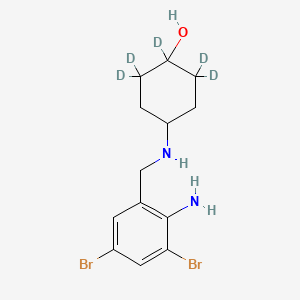
rac-cis-Ambroxol-d5
Vue d'ensemble
Description
Rac-cis-Ambroxol-d5 is a biochemical used for proteomics research . It is an isomeric impurity of ambroxol, a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus . The molecular formula of this compound is C13H13D5Br2N2O and its molecular weight is 383.13 .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As a biochemical, it may participate in various reactions depending on the experimental conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the search results. The molecular weight is 383.13 and the molecular formula is C13H13D5Br2N2O .Applications De Recherche Scientifique
1. Investigating Cellular Responses and Gene Expression
rac-cis-Ambroxol-d5, as a stereoisomer of a medicinal compound, may play a role in studies related to cellular responses and gene expression modulation. For example, studies on Rac proteins, a family of GTPases, have shown their involvement in regulating actin cytoskeleton, affecting cellular processes such as membrane ruffling and stress fiber formation. These studies provide insights into the cellular mechanisms influenced by rac compounds (Ridley et al., 1992).
2. Impact on Chemotherapy and Cancer Research
Research involving rac compounds has significant implications in chemotherapy and cancer research. For instance, studies on cisplatin, a chemotherapy drug, have focused on its nephrotoxic side effects and the cellular transformation it induces in kidney fibroblasts. These findings are critical for understanding the chronic sequelae of chemotherapy and developing safer cancer treatment strategies (Yu et al., 2022).
3. Exploring Gene Transfer and Genetic Manipulation
The field of gene therapy and genetic manipulation also benefits from research on rac compounds. The Recombinant DNA Advisory Committee (RAC) has overseen protocols involving genetic manipulation, reflecting the importance of understanding how rac compounds interact with genetic material and their potential in gene therapy (Lenzi et al., 2014).
4. Analyzing Molecular Interactions and Receptor Binding
Research on this compound can contribute to our understanding of molecular interactions, particularly in receptor binding and signal transduction. For example, studies on retinoid X receptors (RXRs) and their interaction with various ligands highlight the complexity of molecular interactions and their implications in cell signaling and pharmacology (Allenby et al., 1993).
Safety and Hazards
Mécanisme D'action
Target of Action
rac-cis-Ambroxol-d5 is a labelled analogue of cis-Ambroxol . The primary target of Ambroxol is believed to be the glucocerebrosidase enzyme . This enzyme plays a crucial role in the breakdown of glucocerebroside, a type of fat molecule, into glucose and ceramide .
Mode of Action
Ambroxol is known to enhance the activity of glucocerebrosidase . By increasing the activity of this enzyme, Ambroxol promotes the breakdown of glucocerebroside, thereby helping to maintain the balance of fats in the body .
Biochemical Pathways
The action of Ambroxol on the glucocerebrosidase enzyme affects the metabolic pathway of glucocerebroside . By enhancing the breakdown of this molecule, Ambroxol can help to prevent the accumulation of glucocerebroside, which is associated with certain genetic disorders .
Pharmacokinetics
Studies on ambroxol have shown that it is well-tolerated in patients and that it can penetrate the cerebrospinal fluid
Result of Action
The enhancement of glucocerebrosidase activity by Ambroxol can have several molecular and cellular effects. Most notably, it can help to prevent the accumulation of glucocerebroside, which can be beneficial in the treatment of certain genetic disorders .
Propriétés
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDEWWOUBZPM-SCGGTJNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B3025664.png)
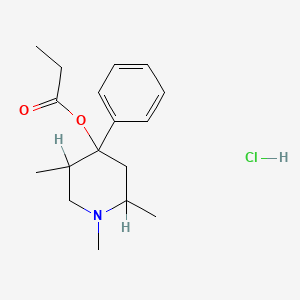
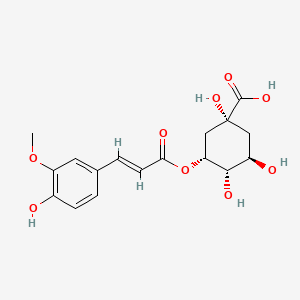
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)
![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)

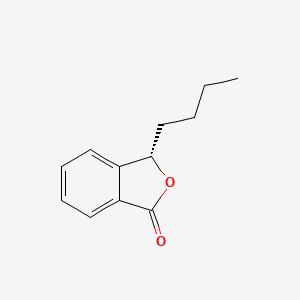
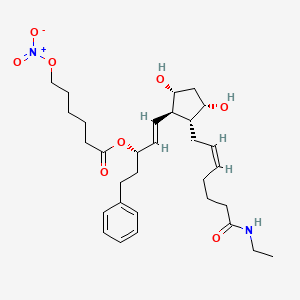
![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)

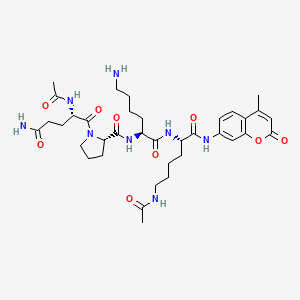
![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)
